molecular formula C21H23ClN2O3 B2597163 3-(3-chlorophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide CAS No. 2034422-59-6

3-(3-chlorophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide

Cat. No. B2597163
CAS RN: 2034422-59-6
M. Wt: 386.88
InChI Key: MULRHAJAZUDQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chlorophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide, also known as CP-31398, is a small molecule that has garnered significant attention in the field of cancer research. This compound has been shown to have potential therapeutic applications due to its ability to inhibit tumor growth and induce apoptosis in cancer cells. In

Scientific Research Applications

Neurokinin-1 Receptor Antagonism and Potential Clinical Applications

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3 represents a high affinity, orally active, human neurokinin-1 (h-NK(1)) receptor antagonist with significant solubility in water, indicating its potential for both intravenous and oral clinical administration. This compound has shown efficacy in preclinical tests relevant to clinical applications in emesis and depression, suggesting its utility in treating these conditions through neurokinin-1 receptor antagonism (Harrison et al., 2001).

Anticonvulsant Hybrid Compounds Derived from 2-(2,5-Dioxopyrrolidin-1-Yl)Propanamides

A library of 27 new 1-(4-phenylpiperazin-1-yl)- or 1-(morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamides and (2,5-dioxopyrrolidin-1-yl)butanamides has been synthesized, combining chemical fragments of well-known antiepileptic drugs. These compounds have demonstrated broad spectra of activity across preclinical seizure models, indicating their potential as novel anticonvulsant agents. This study highlights the design and synthesis of these compounds, their pharmacological evaluation, and their promise for further development as antiepileptic drugs (Kamiński et al., 2015).

Synthesis and Evaluation of Novel Quinazolinone Derivatives as Anti-Inflammatory and Analgesic Agents

A study on the synthesis and biological evaluation of novel 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives has been conducted. These compounds, possessing various functional groups such as Schiff bases and oxazolone, have been screened for their potential anti-inflammatory and analgesic activities. The research outlines the chemical synthesis of these derivatives and their pharmacological screening, highlighting their potential as new therapeutic agents in the treatment of inflammation and pain (Farag et al., 2012).

Novel Leads for Malaria Treatment Based on Aminoacetamide Scaffold

The optimization of a phenotypic hit against Plasmodium falciparum based on an aminoacetamide scaffold has led to the identification of N‐(3‐chloro‐4‐fluorophenyl)‐2‐methyl‐2‐{[4‐methyl‐3‐(morpholinosulfonyl)phenyl]amino}propanamide with low-nanomolar activity against the malaria parasite. Despite challenges in optimizing aqueous solubility and microsomal stability for in vivo pharmacokinetic and efficacy studies, this compound exhibited excellent antimalarial potency and selectivity, suggesting its utility as a chemical tool for drug target identification (Norcross et al., 2019).

properties

IUPAC Name

3-(3-chlorophenyl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3/c22-18-3-1-2-16(14-18)6-9-20(25)23-19-7-4-17(5-8-19)15-21(26)24-10-12-27-13-11-24/h1-5,7-8,14H,6,9-13,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULRHAJAZUDQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.